Cas no 23872-35-7 (4,7-Dichloroindole-3-carboxylicAcid)

4,7-Dichloroindole-3-carboxylic acid is a halogenated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its dichloro substitution at the 4 and 7 positions enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic compounds. The carboxylic acid functional group at the 3-position allows for further derivatization, facilitating its use in coupling reactions and the development of bioactive molecules. This compound is particularly relevant in medicinal chemistry for the synthesis of potential drug candidates due to its structural versatility. High purity and consistent quality ensure reliable performance in research applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4,7-Dichloroindole-3-carboxylicAcid structure
23872-35-7 structure
Product Name:4,7-Dichloroindole-3-carboxylicAcid
CAS No:23872-35-7
MF:C9H5Cl2NO2
MW:230.047500371933
MDL:MFCD31536665
CID:4642021
Update Time:2025-06-12

4,7-Dichloroindole-3-carboxylicAcid Chemical and Physical Properties

Names and Identifiers

    • 4,7-dichloro-1H-indole-3-carboxylic acid
    • 4,7-Dichloroindole-3-carboxylic Acid
    • 1H-Indole-3-carboxylic acid, 4,7-dichloro-
    • 4,7-Dichloroindole-3-carboxylicAcid
    • MDL: MFCD31536665
    • Inchi: 1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-7(5)4(3-12-8)9(13)14/h1-3,12H,(H,13,14)
    • InChI Key: KJLPACQPSMBYAU-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(Cl)=CC=C2Cl)C(C(O)=O)=C1

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Amadis Chemical Company Limited
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(CAS:23872-35-7)4,7-Dichloroindole-3-carboxylicAcid
Order Number:A912735
Stock Status:in Stock
Quantity:0.1g/0.25g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:46
Price ($):536.0/621.0/928.0
Email:sales@amadischem.com

Additional information on 4,7-Dichloroindole-3-carboxylicAcid

Introduction to 4,7-Dichloroindole-3-carboxylic Acid (CAS No. 23872-35-7)

4,7-Dichloroindole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 23872-35-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of 4,7-Dichloroindole-3-carboxylic acid, particularly the presence of chlorine substituents at the 4- and 7-positions of the indole ring, contribute to its unique reactivity and make it a valuable building block for synthesizing more complex molecules.

The indole scaffold is a core structural motif found in numerous natural products and bioactive compounds. Its aromatic system, coupled with the nitrogen atom, enables participation in various chemical reactions such as nucleophilic substitution, cyclization, and condensation reactions. The introduction of chlorine atoms at specific positions on the indole ring enhances its utility as a synthetic precursor. Specifically, the electron-withdrawing nature of chlorine atoms at the 4- and 7-positions increases the electrophilicity of certain reactive sites on the molecule, facilitating further functionalization.

In recent years, 4,7-Dichloroindole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a key intermediate in the synthesis of bioactive molecules with pharmaceutical relevance. One notable area of interest is its use in developing antimicrobial agents. The indole derivatives, including 4,7-Dichloroindole-3-carboxylic acid, have shown promising activity against various bacterial and fungal strains. This has been attributed to their ability to interact with microbial cell membranes and disrupt essential metabolic pathways.

Moreover, 4,7-Dichloroindole-3-carboxylic acid has been investigated for its potential in anticancer research. Indole derivatives are known for their ability to induce apoptosis and inhibit tumor growth. The structural modifications introduced by chlorine atoms enhance the binding affinity of these compounds to biological targets involved in cancer progression. Several studies have demonstrated that derivatives of 4,7-Dichloroindole-3-carboxylic acid exhibit significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. This makes them attractive candidates for further development into novel chemotherapeutic agents.

The synthesis of 4,7-Dichloroindole-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic versatility. One common synthetic route involves the chlorination of indole derivatives followed by carboxylation at the 3-position. Advances in catalytic methods have enabled more efficient and environmentally friendly approaches to producing this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce chlorine atoms at specific positions with high selectivity.

The chemical properties of 4,7-Dichloroindole-3-carboxylic acid make it a versatile intermediate for further derivatization. Its carboxylic acid group can be esterified or amidated to produce more complex molecules with tailored properties. Additionally, the indole ring can undergo various functionalizations such as alkylation, acylation, or sulfonylation to generate a wide range of derivatives with distinct biological activities. These synthetic possibilities underscore the importance of 4,7-Dichloroindole-3-carboxylic acid in medicinal chemistry and drug discovery.

Recent research has also explored the role of 4,7-Dichloroindole-3-carboxylic acid in neurodegenerative diseases. Indole derivatives have been shown to possess neuroprotective properties by modulating inflammatory responses and antioxidant defenses in neuronal cells. The structural features of 4,7-Dichloroindole-3-carboxylic acid, including its chlorine substituents, contribute to its ability to interact with specific neural receptors and enzymes involved in neurodegenerative processes. This has opened up new avenues for developing therapeutic strategies against conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of compounds derived from 4,7-Dichloroindole-3-carboxylic acid is another area of active investigation. Researchers are focusing on optimizing the solubility, bioavailability, and metabolic stability of these derivatives to enhance their therapeutic efficacy. Techniques such as molecular modeling and computational chemistry are being employed to predict and improve the pharmacokinetic properties of these compounds.

In conclusion,4,7-Dichloroindole-3-carboxylic acid (CAS No. 23872-35-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse biological activities. Ongoing research continues to uncover new therapeutic applications for this compound and its derivatives across various medical fields.

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Amadis Chemical Company Limited
(CAS:23872-35-7)4,7-Dichloroindole-3-carboxylicAcid
A912735
Purity:99%/99%/99%
Quantity:0.1g/0.25g/1g
Price ($):536.0/621.0/928.0
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